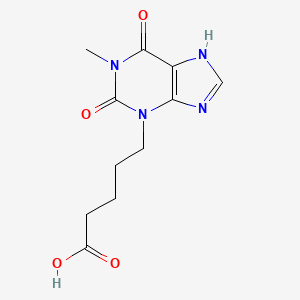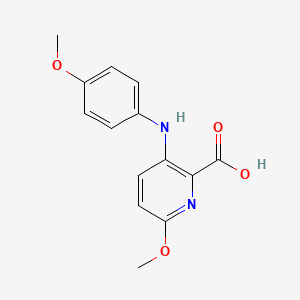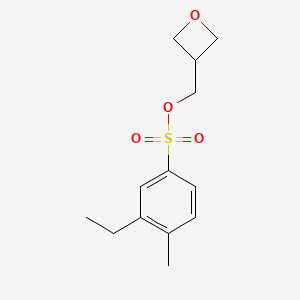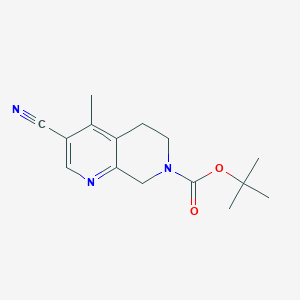
Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-butyl-3-Cyano-4-methyl-5,6-dihydro-1,7-Naphthyridin-7(8H)-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, einschließlich Temperatur, Lösungsmittel und Reaktionszeit.
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Naphthyridinderivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Tert-butyl-3-Cyano-4-methyl-5,6-dihydro-1,7-Naphthyridin-7(8H)-carboxylat auf seine Reaktivität und sein Potenzial als Baustein für komplexere Moleküle untersucht.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle, antivirale oder Antikrebs-Eigenschaften untersucht werden.
Medizin
In der medizinischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Forscher können ihre Wechselwirkungen mit biologischen Zielmolekülen und ihre Wirksamkeit bei der Behandlung verschiedener Krankheiten untersuchen.
Industrie
Im Industriesektor kann die Verbindung bei der Entwicklung neuer Materialien, Pharmazeutika oder Agrochemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-3-Cyano-4-methyl-5,6-dihydro-1,7-Naphthyridin-7(8H)-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielmoleküle zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Researchers may study its interactions with biological targets and its efficacy in treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu Tert-butyl-3-Cyano-4-methyl-5,6-dihydro-1,7-Naphthyridin-7(8H)-carboxylat umfassen andere Naphthyridinderivate mit verschiedenen Substituenten. Beispiele hierfür sind:
- 3-Cyano-4-methyl-1,7-Naphthyridin
- 5,6-Dihydro-1,7-Naphthyridin-7-carboxylat
Einzigartigkeit
Die Einzigartigkeit von Tert-butyl-3-Cyano-4-methyl-5,6-dihydro-1,7-Naphthyridin-7(8H)-carboxylat liegt in seinen spezifischen Substituenten und der daraus resultierenden biologischen Aktivität. Die tert-Butyl- und Cyano-Gruppen können einzigartige Eigenschaften verleihen, wie z. B. erhöhte Stabilität oder spezifische Wechselwirkungen mit biologischen Zielmolekülen, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
CAS-Nummer |
1333996-57-8 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
tert-butyl 3-cyano-4-methyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-10-11(7-16)8-17-13-9-18(6-5-12(10)13)14(19)20-15(2,3)4/h8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
RHJHNTXTNAFJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCN(CC2=NC=C1C#N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



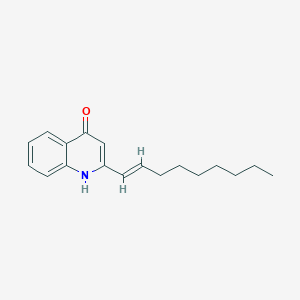

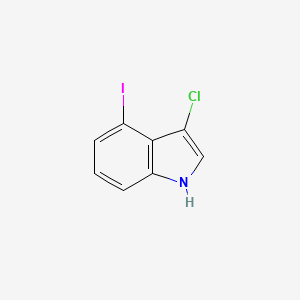

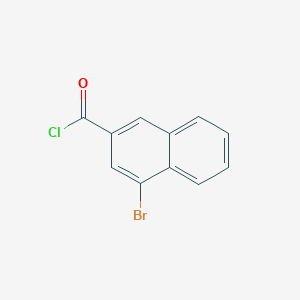
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
